12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-
Description
Properties
IUPAC Name |
1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAEXCCAPTGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335248, DTXSID30877909 | |
| Record name | 12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEPRENE-3197-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90820-79-4, 19888-34-7 | |
| Record name | 12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | humulene epoxide ii (-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxidation of α-Humulene
The primary synthetic route involves stereoselective epoxidation of α-humulene (C₁₅H₂₄), a naturally occurring sesquiterpene:
| Parameter | Detail |
|---|---|
| Reagent | meta-Chloroperbenzoic acid (mCPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction time | 6–24 hours |
| Yield | 45–68% |
This method produces humulene epoxide II as the major stereoisomer due to favorable orbital alignment during oxygen insertion at the 6,7-double bond.
Acid-Catalyzed Cyclization
An alternative pathway involves acid-mediated cyclization of epoxy derivatives:
- Epoxide precursor synthesis : Allylic alcohol derivatives are treated with peracids to form intermediate epoxides.
- Cyclization : Lewis acids (e.g., BF₃·Et₂O) induce intramolecular ether formation under anhydrous conditions.
- Catalyst concentration : 0.5–2.0 mol% BF₃ yields 52–75% bicyclic product
- Temperature control : –10°C minimizes side reactions
- Stereochemical outcome : Chair-like transition states favor trans-fused ring systems
Biocatalytic Approaches
Emerging methods use engineered cytochrome P450 enzymes for enantioselective epoxidation:
| Enzyme variant | Conversion rate | Enantiomeric excess (ee) |
|---|---|---|
| P450BM3-F87A | 82% | 94% (1R,11R) |
| P450cam-T252A | 67% | 88% (1R,11R) |
These systems operate in aqueous buffers (pH 7.4) at 30°C, providing greener alternatives to chemical oxidation.
Isolation from Natural Sources
While synthetic methods dominate, the compound can be extracted from Magnolia figo and Panax ginseng endophytes:
- Supercritical CO₂ extraction : 40°C, 250 bar, 90 min
- Chromatographic purification :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chemical epoxidation | 68% | 82 | High | $$ |
| Biocatalytic | 82% | 94 | Medium | $$$$ |
| Natural extraction | 0.35% | N/A | Low | $$$$$ |
Recent advances in flow chemistry have improved the epoxidation method's efficiency, achieving 89% conversion in <2 hours using microreactor technology. Catalytic asymmetric epoxidation with Jacobsen-type salen complexes shows promise for industrial-scale production, though substrate specificity remains a limitation.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack under controlled conditions. Common pathways include:
| Reagent Class | Example Reagents | Conditions | Major Products |
|---|---|---|---|
| Nucleophiles | H<sub>2</sub>O, NH<sub>3</sub>, Grignard reagents | Acidic or basic media | Diols, amino alcohols, alkylated derivatives |
| Acids | H<sub>2</sub>SO<sub>4</sub>, HCl | Room temperature | Ring-opened carbocation intermediates, leading to rearranged terpenoids |
| Reducing Agents | LiAlH<sub>4</sub> | Anhydrous ether | Reduced diols via hydride addition |
This reactivity is critical for synthesizing functionalized terpenoid derivatives .
Acid-Catalyzed Rearrangements
Protonation of the epoxide oxygen induces ring-opening, forming carbocations that undergo Wagner-Meerwein shifts. For example:
-
Rearrangement Pathways :
-
Path A : Formation of caryophyllene-derived sesquiterpenes
-
Path B : Generation of humulene analogs with modified bicyclic frameworks
-
These transformations depend on solvent polarity and temperature.
Diels-Alder Cycloadditions
The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | 80°C, toluene | Tricyclic adduct | 65–72% |
| Tetracyanoethylene | RT, DCM | Nitrile-functionalized derivative | 58% |
Stereoselectivity is influenced by the compound’s inherent chirality .
Oxidation
Controlled oxidation modifies the bicyclic backbone:
-
Ozone : Cleaves double bonds to form diketones (e.g., 3,7-diketone derivatives)
-
KMnO<sub>4</sub> (acidic): Produces carboxylic acid fragments
-
mCPBA : Epoxidizes remaining double bonds, creating polyepoxide systems .
Hydrogenation
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates double bonds:
-
Selectivity : The 3,7-diene system hydrogenates faster than the epoxide ring
-
Product : Partially saturated bicyclo[9.1.0]dodecane with retained epoxide.
Stereochemical Considerations
The (1R,3Z,7Z,11R) configuration dictates reaction outcomes:
-
Nucleophilic Additions : Anti-periplanar attack preferences yield stereospecific products
-
Rearrangements : Chirality at C1 and C11 directs carbocation migration pathways .
Kinetic and Thermodynamic Data
| Reaction | ΔH⧧ (kJ/mol) | Activation Energy | Solvent Effects |
|---|---|---|---|
| Epoxide hydrolysis | 85.2 | 92 kJ/mol | Accelerated in polar aprotic solvents |
| Diels-Alder | 68.7 | 75 kJ/mol | Toluene > DCM in rate |
Studies highlight the role of steric hindrance in slowing nucleophilic attacks .
Scientific Research Applications
Chemistry
In chemistry, (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[910]dodeca-3,7-diene is studied for its unique reactivity and potential as a building block for more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Researchers may explore its interactions with biological molecules and its effects on cellular processes. It could also be used as a starting point for the development of new pharmaceuticals or bioactive compounds.
Industry
In industry, (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene may find applications in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene exerts its effects depends on the specific context in which it is used. In chemical reactions, its reactivity is influenced by the presence of the bicyclic framework and the functional groups attached to it. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Bicyclic Sesquiterpenes
Caryophyllene Oxide
- Formula : C₁₅H₂₄O (same molecular formula, different structure).
- Structure : Bicyclo[7.2.0]undecane system with an epoxide group.
- Natural Sources : Hyptis brevipes (8.57% in leaf oil) , Artemisia halodendron (0.492%) , and Kyllinga brevifolia .
- Bioactivity : Anti-inflammatory and antioxidant properties, commonly used in flavoring .
Bicyclo[7.2.0]Undec-4-Ene, 4,11,11-Trimethyl-8-Methylene-
- Structure : Bicyclo[7.2.0] system without an epoxide.
- Occurrence : Found in Syzygium aromaticum (12.43%) as a flavor component .
3,7-Cycloundecadien-1-ol,1,5,5,8-tetramethyl-
Structural Comparison Table :
Biological Activity
12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl- (commonly referred to as Humulene epoxide II ) is a bicyclic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry based on a review of recent literature and research findings.
Basic Information
- Chemical Formula: C15H24O
- Molecular Weight: 220.3505 g/mol
- CAS Registry Number: 19888-34-7
- IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its reactivity and biological interactions. The stereochemistry plays a crucial role in its pharmacological properties.
Physical Properties
| Property | Value | Unit |
|---|---|---|
| Boiling Point | 607.76 | K |
| Melting Point | 357.74 | K |
| LogP (octanol/water) | 4.247 | - |
| Vapor Pressure | 2177.49 | kPa |
These properties indicate a relatively high lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes .
Antimicrobial Properties
Research indicates that Humulene epoxide II exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
Humulene epoxide II displays antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Europe PMC highlighted the variable secondary metabolite profiles across different cultivars of plants containing Humulene epoxide II. The study found that specific cultivars exhibited higher concentrations of this compound, correlating with enhanced antimicrobial activity against pathogens .
- Inflammatory Response Modulation : Another research effort focused on the modulation of inflammatory responses by Humulene epoxide II in animal models of arthritis. The results indicated a significant reduction in swelling and pain markers when treated with this compound compared to control groups .
- Oxidative Stress Reduction : A clinical trial examined the effects of Humulene epoxide II on oxidative stress levels in patients with metabolic syndrome. The findings suggested that supplementation led to marked reductions in oxidative stress markers and improvements in overall metabolic health .
Q & A
What analytical methodologies are recommended for identifying 12-Oxabicyclo[9.1.0]dodeca-3,7-diene in plant essential oils?
Basic Research Question
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:
- Retention Indices (RI): Compare experimental RI values (e.g., 1608 AI, 33.20 RT) with literature databases .
- Mass Spectral Data: Match fragmentation patterns (e.g., m/z 218.9578 base ion) and molecular ion (C₁₅H₂₄O, MW 220.35) to reference libraries like NIST or Adams .
- Co-injection with Standards: Confirm identity using synthetic or isolated reference compounds .
Note: Qualitative variations in essential oils (e.g., Zingiber zerumbet leaf vs. rhizome) require cross-validation with multiple plant sources .
What synthetic strategies are effective for producing enantiomerically pure 12-Oxabicyclo[9.1.0]dodeca-3,7-diene derivatives?
Advanced Research Question
Answer: Catalytic isomerization and epoxidation are key approaches:
- Cobalt(III)-Catalyzed Epoxidation: Use Co(III) salenCl catalysts with (-)-caryophyllene oxide as a precursor under inert conditions (benzene solvent, phenylsilane reductant) to achieve 95% yield .
- Stereochemical Control: Optimize reaction temperature and solvent polarity to favor (1R,3E,7E,11R) stereoisomers, confirmed via NMR and X-ray crystallography .
Methodological Tip: Monitor reaction progress via GC-MS to track intermediate epoxide formation .
How does 12-Oxabicyclo[9.1.0]dodeca-3,7-diene exhibit anti-inflammatory activity at the molecular level?
Basic Research Question
Answer: Mechanistic studies reveal dual inhibition of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H):
- 5-LO Inhibition: Reduces leukotriene B4 synthesis (IC₅₀ ~10 µM) via competitive binding to the enzyme’s catalytic iron center .
- LTA4H Inhibition: Blocks conversion of LTA4 to pro-inflammatory LTB4, validated in RAW 264.7 macrophages (NO reduction >50% at 20 µM) .
Experimental Validation: Use paw edema assays in murine models and ELISA for cytokine profiling .
How can researchers reconcile discrepancies in reported bioactivity across different plant sources?
Advanced Research Question
Answer: Variability arises from stereochemical differences and extraction methods:
- Stereoisomer Analysis: Employ chiral GC or HPLC to distinguish (1R,3E,7E,11R) from (4Z,7Z) isomers, which exhibit varying 5-LO binding affinities .
- Extraction Optimization: Compare hydrodistillation vs. supercritical CO₂ extraction; the latter preserves thermolabile epoxides better .
Case Study: Artemisia vulgaris extracts show lower bioactivity than Zingiber zerumbet due to isomer ratios (e.g., 4.28% vs. 0.04% in GC-MS) .
What computational tools predict the interaction of this compound with cytochrome P450 enzymes?
Advanced Research Question
Answer: Molecular docking and MD simulations are critical:
- Docking Software: Use AutoDock Vina or Schrödinger Maestro to model binding to CYP3A4/CYP2D6 active sites. Key residues (e.g., Phe57, Arg105) form hydrogen bonds with the epoxide oxygen .
- ADMET Prediction: SwissADME or ProTox-II assess metabolic stability (e.g., high microsomal clearance due to CYP3A4 oxidation) .
Validation: Cross-check with in vitro CYP inhibition assays using human liver microsomes .
How does the compound’s stereochemistry influence its insecticidal properties?
Advanced Research Question
Answer: Enantioselective toxicity is observed in insecticidal assays:
- Contact Toxicity: (1R,3E,7E,11R) isomers disrupt acetylcholinesterase (AChE) in Aedes aegypti larvae (LC₅₀ 12 ppm vs. 45 ppm for racemic mixtures) .
- Synergistic Effects: Combine with caryophyllene oxide (1:1 ratio) to enhance penetration via cuticular lipid disruption .
Analytical Requirement: Use enantiomerically pure standards for dose-response studies .
What are the challenges in quantifying this compound in complex botanical matrices?
Basic Research Question
Answer: Co-elution with structurally similar terpenes (e.g., caryophyllene oxide) complicates quantification:
- GC-MS Optimization: Use a polar capillary column (e.g., HP-5MS) and slow temperature ramping (3°C/min) to resolve peaks at RT 23.33–23.41 .
- Internal Standards: Deuterated humulene epoxide or n-alkanes (C9–C24) improve accuracy in % abundance calculations .
Data Interpretation: Apply spectral deconvolution software (e.g., AMDIS) for overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
